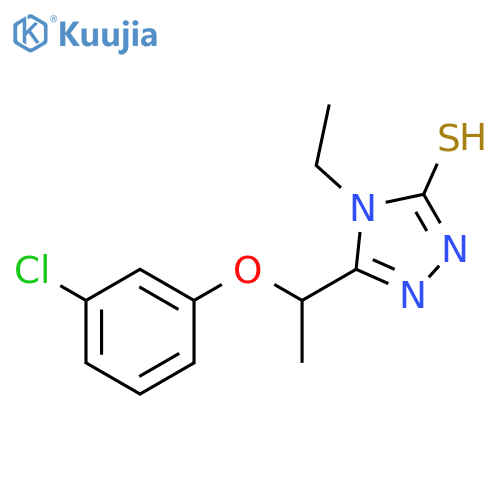Cas no 478686-86-1 (5-1-(3-Chlorophenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol)
5-1-(3-クロロフェノキシ)エチル-4-エチル-4H-1,2,4-トリアゾール-3-チオールは、複雑な構造を持つ有機化合物であり、1,2,4-トリアゾール骨格にチオール基と3-クロロフェノキシエチル基が結合しています。この化合物は、医薬品中間体や農薬開発における重要な合成前駆体としての潜在性を有しています。特に、チオール基の反応性を活かした新規化合物合成への応用が期待されます。また、3-クロロフェノキシ基の導入により、脂溶性の調整や生体膜透過性の向上が可能となる点が特徴です。分子構造中のヘテロ原子配置は、金属イオンとのキレート形成能も示唆しており、触媒や機能性材料分野での利用可能性も検討されています。

478686-86-1 structure
商品名:5-1-(3-Chlorophenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS番号:478686-86-1
MF:C12H14N3OSCl
メガワット:283.77706
MDL:MFCD03943514
CID:873718
5-1-(3-Chlorophenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 5-(1-(3-Chlorophenoxy)ethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
- 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-[1-(3-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- AC1MWQYM
- ALBB-003313
- BBL016810
- CTK6E9127
- MolPort-001-574-554
- Oprea1_437838
- STK435176
- 5-1-(3-Chlorophenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol
-
- MDL: MFCD03943514
- インチ: InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,15,18)
- InChIKey: JPGJBFIWJVGLRC-UHFFFAOYSA-N
- ほほえんだ: CCN1C(=NN=C1S)C(C)OC2=CC=CC(=C2)Cl
計算された属性
- せいみつぶんしりょう: 283.05500
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
じっけんとくせい
- PSA: 78.74000
- LogP: 3.38010
5-1-(3-Chlorophenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol セキュリティ情報
5-1-(3-Chlorophenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-1-(3-Chlorophenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM114630-1g |
5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
478686-86-1 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM114630-5g |
5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
478686-86-1 | 95% | 5g |
$*** | 2023-05-30 | |
| TRC | B405130-500mg |
5-[1-(3-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
478686-86-1 | 500mg |
$ 185.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1241961-1g |
5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
478686-86-1 | 95% | 1g |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1241961-5g |
5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
478686-86-1 | 95% | 5g |
$650 | 2025-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390666-1g |
5-(1-(3-Chlorophenoxy)ethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |
478686-86-1 | 95+% | 1g |
¥1848.00 | 2024-05-12 | |
| eNovation Chemicals LLC | Y1241961-5g |
5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
478686-86-1 | 95% | 5g |
$650 | 2025-02-19 | |
| TRC | B405130-50mg |
5-[1-(3-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
478686-86-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| abcr | AB214852-5 g |
5-[1-(3-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol; 95% |
478686-86-1 | 5 g |
€749.60 | 2023-07-20 | ||
| TRC | B405130-100mg |
5-[1-(3-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
478686-86-1 | 100mg |
$ 65.00 | 2022-06-07 |
5-1-(3-Chlorophenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
478686-86-1 (5-1-(3-Chlorophenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol) 関連製品
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:478686-86-1)5-1-(3-Chlorophenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol

清らかである:99%
はかる:5g
価格 ($):270.0